8(9)-EET ethanolamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

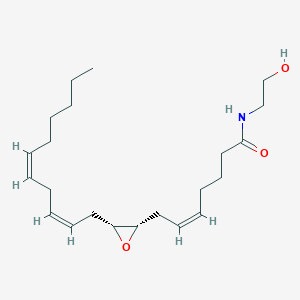

Arachidonoyl ethanolamide (AEA) is an endogenous lipid neurotransmitter with cannabingeric activity, binding to both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. Fatty acid amide hydrolase (FAAH) is the enzyme responsible for the hydrolysis and inactivation of AEA. Metabolism of AEA by COX-2, lipoxygenases, and CYP450 enzymes has also been documented. 8(9)-EpETrE ethanolamide is a cytochrome P450 (CYP450) metabolite of AEA, although specific stereochemistry rather than a racemic mixture would likely ensue from enzymatic metabolism. Human liver microsomes metabolize AEA to 5,6-, 8,9-, 11,12-, and 14,15-EET ethanolamides in a time and protein concentration dependent manner. 8(9)-EET reduces glomerular filtration rate through cyclooxygenase dependent preglomerular vasoconstriction. The physiological actions of 8(9)-EET ethanolamide have not been examined.

Aplicaciones Científicas De Investigación

Metabolism and Biological Significance

- Anandamide Metabolism : Anandamide, an arachidonic acid derivative, acts as a signaling mediator in various functions like neurological, immune, and cardiovascular systems. Cytochrome P450s (P450s) oxidize arachidonic acid to form hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). Human liver microsomes metabolize anandamide to 20-HETE-ethanolamide and various forms of EET-EA, including 8,9-EET-EA. These metabolites play roles in blood pressure regulation and inflammation (Snider et al., 2007).

Analytical Methodologies

- LC-MS/MS Analysis : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for characterizing natural lipids like anandamide and its metabolites such as EET-EAs and their dihydroxy derivatives (DHET-EAs). This methodology helps in understanding the biotransformation of EET-EA to DHET-EAs by human epoxide hydrolases (Rand et al., 2018).

Pharmacological Significance

- Potent Cannabinoid Receptor Agonist : Anandamide oxidized by cytochrome P450 enzymes forms metabolites like 5,6-EET-EA, which is a potent and selective cannabinoid receptor 2 (CB2) agonist. This suggests that anandamide oxidation by P450s, forming metabolites like 8,9-EET-EA, could have significant implications for endocannabinoid system signaling and pharmacological responses (Snider et al., 2009).

Biochemical and Enzymatic Studies

- Enzymatic Synthesis : Eicosapentaenoyl ethanolamide (EPEA), a lipid signaling molecule, can be synthesized enzymatically. This process offers insight into the synthetic pathways and potential applications of ethanolamides like 8(9)-EET ethanolamide in biochemical research (Wang et al., 2015).

Molecular and Cellular Mechanisms

- P450 Enzyme Activity : The CYP4A isoforms hydroxylate EETs, including 8,9-EET, to form metabolites that act as ligands for peroxisome proliferator-activated receptors, indicating their role in cellular signaling and regulation (Cowart et al., 2002).

Propiedades

Fórmula molecular |

C22H37NO3 |

|---|---|

Peso molecular |

363.5 |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-12-15-20-21(26-20)16-13-10-11-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,12-9-,13-10-/t20-,21+/m1/s1 |

Clave InChI |

BXHPMUQFGGSDAK-PDFUHZMOSA-N |

SMILES |

CCCCC/C=CC/C=CC[C@H]1O[C@H]1C/C=CCCCC(=O)NCCO |

Sinónimos |

8(9)-EpETrE Ethanolamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.